molecular formula C24H26N4O3 B2609951 3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 2034553-13-2

3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2609951
CAS No.: 2034553-13-2
M. Wt: 418.497
InChI Key: ODTDLGRIHDNIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4-one core, a piperidin-4-yl group, and a phenyloxane-4-carbonyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to improve the efficiency, yield, and scalability of the production process while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation or reduction (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Properties

IUPAC Name

3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c29-22-20-7-4-12-25-21(20)26-17-28(22)19-8-13-27(14-9-19)23(30)24(10-15-31-16-11-24)18-5-2-1-3-6-18/h1-7,12,17,19H,8-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTDLGRIHDNIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.